Gboxin

Vue d'ensemble

Description

Gboxin is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . It is an oxidative phosphorylation inhibitor that targets glioblastoma . It does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes .

Chemical Reactions Analysis

Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .Physical And Chemical Properties Analysis

Gboxin is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes .Applications De Recherche Scientifique

1. Specific Scientific Field: Gboxin is used in the field of oncology, specifically for the treatment of glioblastoma, a type of brain cancer .

3. Methods of Application or Experimental Procedures: Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .

4. Results or Outcomes Obtained: Administration of a metabolically stable Gboxin analogue inhibits glioblastoma allografts and patient-derived xenografts . Gboxin toxicity extends to established human cancer cell lines of diverse organ origin .

-

Mitochondrial Oxidative Phosphorylation Targeting in Glioblastoma Therapy :

- Application: Gboxin has been shown to effectively inhibit Complex V activity, which is integral in a vast number of biochemical processes including the tricarboxylic acid cycle (TCA, or Kreb cycle), generation of reactive oxygen species (ROS), maintenance of membrane potential, and regulation of mitochondrial morphology .

- Methods: Gboxin binds nonspecifically to all cellular mitochondria, but it specifically inhibits the proliferation of GBM cells .

- Results: The study suggests that Gboxin exhibits intriguing preclinical results and has been proven to be promising antitumor candidates .

-

Cancer Cell-Mitochondria Hybrid Membrane Camouflaged Nano-Platform :

- Application: A study developed a cancer cell-mitochondria hybrid membrane camouflaged nano-platform to efficiently pass the blood-brain barrier (BBB) and specifically deliver Gboxin to the mitochondria of glioblastoma cells .

- Methods: The study involves the use of a nano-platform to deliver Gboxin across the BBB .

- Results: The study suggests that this method could potentially enhance the clinical application of Gboxin .

-

Gboxin in Combination Therapies :

- Application: Gboxin can potentially be used in combination with other cancer therapies. Since Gboxin targets the oxidative phosphorylation process in cancer cells, it could be combined with therapies that target other aspects of cancer cell metabolism or growth .

- Methods: The study involves the use of Gboxin in combination with other cancer therapies .

- Results: The study suggests that this method could potentially enhance the clinical application of Gboxin .

-

- Application: Given its specific activity against cancer cells, Gboxin could potentially be used as a diagnostic tool. For example, it could be used to identify cancer cells in tissue samples or to monitor the progress of cancer treatment .

- Methods: The study involves the use of Gboxin as a diagnostic tool .

- Results: The study suggests that this method could potentially enhance the clinical application of Gboxin .

Safety And Hazards

Propriétés

IUPAC Name |

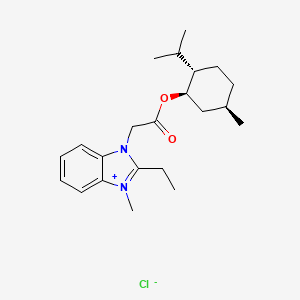

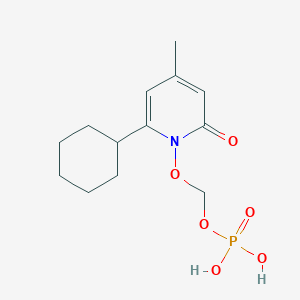

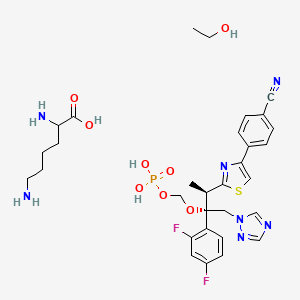

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gboxin | |

CAS RN |

2101315-36-8 | |

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

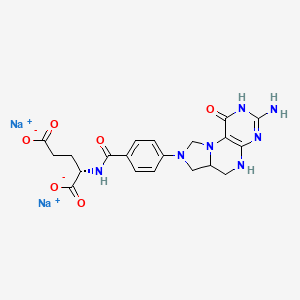

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

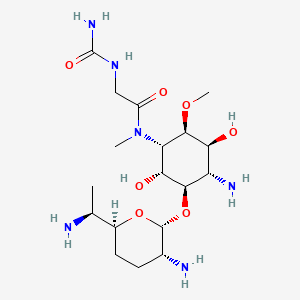

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)